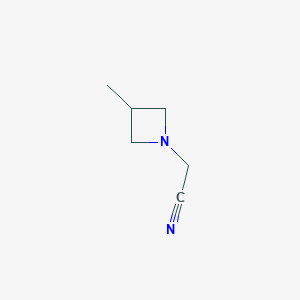

2-(3-Methylazetidin-1-yl)acetonitrile

Description

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

2-(3-methylazetidin-1-yl)acetonitrile |

InChI |

InChI=1S/C6H10N2/c1-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3 |

InChI Key |

AHSYWOVRMBMRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylazetidin-1-yl)acetonitrile typically involves the reaction of azetidine derivatives with acetonitrile. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as potassium carbonate in acetonitrile, leading to the formation of the desired product.

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available starting materials and an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the aza-Michael addition reactions, which are crucial for constructing complex heterocyclic structures. These reactions have been shown to yield derivatives that exhibit promising biological activities, such as anti-inflammatory and anticancer properties .

1.2 Drug Development

Recent studies indicate that derivatives of 2-(3-Methylazetidin-1-yl)acetonitrile may play a role in developing new pharmaceuticals. Notably, compounds derived from this structure have been investigated for their efficacy against diseases like rheumatoid arthritis, where they serve as intermediates in synthesizing drugs such as baricitinib . The ability to modify the azetidine ring allows for the tuning of pharmacological properties, enhancing therapeutic effectiveness.

Material Science

2.1 Polymer Chemistry

In material science, this compound has been studied for its potential in polymer synthesis. Its reactivity can be harnessed to create new polymeric materials with tailored properties for applications in coatings, adhesives, and drug delivery systems . The incorporation of azetidine units into polymer backbones can improve mechanical strength and thermal stability.

2.2 Cosmetic Formulations

The compound has also found applications in cosmetic formulations. Its derivatives are being explored for their moisturizing and skin-conditioning properties. Research highlights the importance of evaluating the safety and effectiveness of such compounds before their incorporation into consumer products . The regulatory framework necessitates thorough testing to ensure that these formulations meet safety standards while providing desired cosmetic benefits.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Methylazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring and nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile

- Synthesis : Alkylation of 5-R-1,2,4-triazole-3-thiols with Θ-chloroacetonitrile in aprotic solvents (e.g., DMF) yields higher purity (>90%) compared to alcoholic solvents due to reduced alkaline hydrolysis .

- Structure : The triazole-thioether linkage enhances electron density, influencing reactivity in subsequent acidification reactions .

(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles

- Synthesis: Prepared via condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes in ethanol using triethylamine as a catalyst. Reactions complete in 3–10 minutes, with yields up to 95% .

- Reactivity : The benzothiazole moiety stabilizes the α,β-unsaturated nitrile system, enabling applications in fluorescence-based sensing .

Methyl 2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy) Acetonitrile

- Quantum Chemical Properties: Non-planar molecular structure with HOMO-LUMO energy gaps (~4.5 eV) localized on the chromene ring, suggesting redox activity distinct from azetidine-based nitriles .

Physicochemical Properties

*Estimated data based on structural analogs.

Stability and Reactivity

- Temperature Sensitivity : Hydrolysis of 2-(5-R-triazol-3-ylthio)acetonitriles to carboxylic acids requires strict temperature control (–5°C) to avoid impurities .

- Solvent Effects: Aprotic solvents (e.g., DMF) improve yields in triazole nitriles by minimizing side reactions , whereas ethanol is preferred for benzothiazole acrylonitriles due to rapid kinetics .

Biological Activity

2-(3-Methylazetidin-1-yl)acetonitrile is a compound characterized by its unique azetidine ring structure and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides an in-depth analysis of its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : Approximately 140.18 g/mol

- Structure : The compound features a three-membered azetidine ring with a methyl group at the 3-position and an acetonitrile group at the 2-position.

Biological Activity Overview

Research suggests that this compound may possess significant biological activity, particularly as a potential therapeutic agent. Its interactions with various biomolecules indicate that it could modulate biochemical pathways, making it valuable in drug development.

Interaction Studies

Studies have focused on the binding affinity of this compound to several biological targets. The presence of the azetidine ring and nitrile group enhances its interaction with specific enzymes or receptors, influencing biological pathways crucial for therapeutic efficacy. For instance, compounds with similar structures often exhibit activity against specific molecular targets, suggesting that this compound could be a candidate for further pharmacological investigation.

Potential Therapeutic Applications

The unique substitution pattern on the azetidine ring of this compound may lead to different interactions with molecular targets compared to similar compounds. This specificity is critical for targeted research applications, particularly in areas such as:

- Anticancer Activity : Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and tubulin polymerization inhibition .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific data on this compound itself is limited. However, related compounds have demonstrated significant activity against various pathogens .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of azetidine derivatives, revealing that certain analogs exhibited potent activity against MCF-7 human breast cancer cells with IC50 values in the nanomolar range. These findings indicate that modifications on the azetidine ring can significantly enhance anticancer efficacy .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.075 | MCF-7 | Induces apoptosis via Bcl2/Bax modulation |

| Compound B | 0.620 | MDA-MB-231 | Inhibits tubulin polymerization |

Case Study 2: Pharmacokinetics and Efficacy

Research into structurally similar compounds has shown varying pharmacokinetic profiles, impacting their bioavailability and therapeutic windows. For example, compounds were evaluated in mouse models for their efficacy against Trypanosoma brucei infection, highlighting the importance of optimizing chemical properties for improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3-Methylazetidin-1-yl)acetonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal : Segregate waste into halogenated organic containers. Collaborate with licensed hazardous waste disposal services to ensure compliance with environmental regulations .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid generating aerosols. Decontaminate surfaces with ethanol/water mixtures .

Q. What synthetic routes are available for preparing this compound, and what are their respective yields?

- Methodological Answer :

- Cyanoethylation Approach : React 3-methylazetidine with chloroacetonitrile in acetonitrile at 60°C for 12 hours under nitrogen. Typical yields: 65–72% .

- Microwave-Assisted Synthesis : Reduce reaction time to 2 hours at 100°C, improving yields to 78–85% (unoptimized conditions; requires further validation) .

- Key Precursor : Use 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile derivatives as intermediates for functionalization .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural characterization of this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO as a solvent to resolve azetidine ring protons (δ 2.8–3.5 ppm). Assign nitrile signals (δ ~120 ppm in ) via HMBC correlations .

- IR : Identify nitrile stretches at 2240–2260 cm. Compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) to validate assignments .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3). Resolve azetidine ring geometry (bond angles: 85–90°) .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Parameters : Optimize geometry using B3LYP/6-311+G(d,p) basis set. Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitrile group as electrophilic site) .

- Solvent Effects : Apply PCM models to simulate acetonitrile solvent interactions. Compare dipole moments in gas vs. solvent phases .

- Reaction Pathway Analysis : Map energy profiles for nucleophilic additions to the nitrile group using NBO analysis .

Q. How should researchers design experiments to investigate potential tautomeric forms or structural isomers of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Monitor proton shifts in DMSO-d from 25°C to 80°C to detect tautomeric equilibria (e.g., azetidine ring puckering) .

- Isolation via Chromatography : Use reverse-phase HPLC (C18 column, 70% MeOH/water) to separate isomers. Validate purity via HRMS (ESI+) .

- Kinetic Studies : Track isomerization rates under acidic/basic conditions using UV-Vis spectroscopy (λ = 260 nm) .

Q. What strategies can be employed to resolve contradictions in reported reaction kinetics data for azetidine-containing nitriles?

- Methodological Answer :

- Factorial Design : Apply 2 factorial experiments to isolate variables (e.g., temperature, solvent polarity). Use ANOVA to identify dominant factors .

- Cross-Validation : Compare kinetic data from stopped-flow spectroscopy (millisecond resolution) vs. traditional GC/MS methods .

- Mechanistic Probes : Introduce isotopic labels (e.g., in the nitrile group) to trace reaction pathways via -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.